3-Bromo-1-iodo-3-methylbutan-2-one
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Overview
Description
3-Bromo-1-iodo-3-methylbutan-2-one is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of both bromine and iodine atoms attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-iodo-3-methylbutan-2-one can be achieved through several methods. One common approach involves the halogenation of 3-methylbutan-2-one. The process typically starts with the bromination of 3-methylbutan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step results in the formation of 3-bromo-3-methylbutan-2-one. Subsequently, the iodination is carried out using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodo-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products
Substitution: Formation of substituted derivatives such as alcohols, nitriles, or amines.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-1-iodo-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-iodo-3-methylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for multiple reaction pathways. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylbutan-2-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-3-methylbutan-2-one: Lacks the bromine atom, affecting its reactivity and selectivity in chemical reactions.
3-Chloro-1-iodo-3-methylbutan-2-one: Contains a chlorine atom instead of bromine, leading to different reactivity patterns.
Uniqueness
3-Bromo-1-iodo-3-methylbutan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of applications and makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
37010-01-8 |
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Molecular Formula |
C5H8BrIO |
Molecular Weight |
290.92 g/mol |
IUPAC Name |
3-bromo-1-iodo-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8BrIO/c1-5(2,6)4(8)3-7/h3H2,1-2H3 |
InChI Key |
UIYFZNIOZNPZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CI)Br |
Origin of Product |
United States |
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